molecular formula C14H23NO2Si B11856220 Benzamide, N-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-methyl- CAS No. 917470-54-3

Benzamide, N-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-methyl-

Cat. No.: B11856220
CAS No.: 917470-54-3
M. Wt: 265.42 g/mol
InChI Key: FLQKKQHARDJHCW-UHFFFAOYSA-N
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Description

Benzamide, N-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-methyl- is an organic compound with a complex structure. It is a derivative of benzamide, where the amide nitrogen is substituted with a tert-butyl group and a dimethylsilyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-methyl- typically involves the reaction of 4-methylbenzoyl chloride with tert-butylamine to form N-tert-butyl-4-methylbenzamide. This intermediate is then reacted with chlorodimethylsilane in the presence of a base such as triethylamine to introduce the dimethylsilyl group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-methyl- can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The dimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be employed.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Benzamide, N-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-methyl- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of Benzamide, N-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-methyl- depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its functional groups. The dimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Benzamide, N-(1,1-dimethylethyl)-: Similar structure but lacks the dimethylsilyl group.

    Benzamide, N-(1,1-dimethylethyl)-N-methyl-: Contains an additional methyl group on the nitrogen atom.

Uniqueness

Benzamide, N-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-methyl- is unique due to the presence of the dimethylsilyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications.

Properties

CAS No.

917470-54-3

Molecular Formula

C14H23NO2Si

Molecular Weight

265.42 g/mol

IUPAC Name

N-[tert-butyl(dimethyl)silyl]oxy-4-methylbenzamide

InChI

InChI=1S/C14H23NO2Si/c1-11-7-9-12(10-8-11)13(16)15-17-18(5,6)14(2,3)4/h7-10H,1-6H3,(H,15,16)

InChI Key

FLQKKQHARDJHCW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NO[Si](C)(C)C(C)(C)C

Origin of Product

United States

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